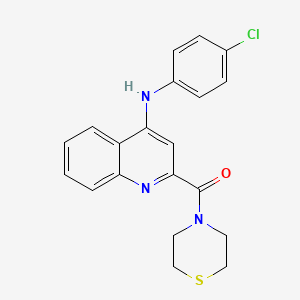![molecular formula C14H23N3O B2720652 Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine CAS No. 444606-74-0](/img/structure/B2720652.png)
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine
Übersicht
Beschreibung
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is a chemical compound with the molecular formula C14H23N3O and a molecular weight of 249.36 g/mol . It is known for its versatile applications in various fields of scientific research, including organic synthesis, drug discovery, and material science.
Wirkmechanismus
Mode of Action
The exact mode of action of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is currently unknown due to the lack of research on this specific compound . .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving piperazine and phenolic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine typically involves the reaction of 2-(piperazin-1-yl)phenol with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding phenoxy acids, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is widely used in scientific research due to its versatile properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Drug Discovery: The compound is used in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl({2-[2-(piperidin-1-yl)phenoxy]ethyl})amine
- Dimethyl({2-[2-(morpholin-1-yl)phenoxy]ethyl})amine
- Dimethyl({2-[2-(pyrrolidin-1-yl)phenoxy]ethyl})amine
Uniqueness
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is unique due to the presence of the piperazine ring, which imparts distinct chemical and pharmacological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and other scientific research applications .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(2-piperazin-1-ylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16(2)11-12-18-14-6-4-3-5-13(14)17-9-7-15-8-10-17/h3-6,15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBUHQECMSCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-phenylacetamide](/img/structure/B2720569.png)
![4-(Prop-2-enoylamino)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B2720570.png)
![3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2720571.png)
![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate](/img/structure/B2720575.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2720576.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-phenylethane-1-sulfonamide](/img/structure/B2720577.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2720580.png)
![N-benzyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2720581.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}thiophene-3-carboxamide](/img/structure/B2720582.png)

![N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2720585.png)
![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

